Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)- Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)-
Brand Name: Vulcanchem
CAS No.: 168127-36-4
VCID: VC20902423
InChI: InChI=1S/C18H16N2O4S/c1-23-14-8-4-13(5-9-14)19-18-20-16(11-25-18)12-2-6-15(7-3-12)24-10-17(21)22/h2-9,11H,10H2,1H3,(H,19,20)(H,21,22)
SMILES: COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OCC(=O)O
Molecular Formula: C18H16N2O4S
Molecular Weight: 356.4 g/mol

Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)-

CAS No.: 168127-36-4

Cat. No.: VC20902423

Molecular Formula: C18H16N2O4S

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)- - 168127-36-4

Specification

CAS No. 168127-36-4
Molecular Formula C18H16N2O4S
Molecular Weight 356.4 g/mol
IUPAC Name 2-[4-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenoxy]acetic acid
Standard InChI InChI=1S/C18H16N2O4S/c1-23-14-8-4-13(5-9-14)19-18-20-16(11-25-18)12-2-6-15(7-3-12)24-10-17(21)22/h2-9,11H,10H2,1H3,(H,19,20)(H,21,22)
Standard InChI Key MZMWLGNMFMWALC-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OCC(=O)O
Canonical SMILES COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OCC(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator